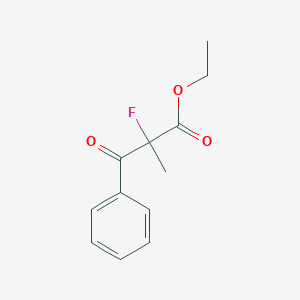

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-11(15)12(2,13)10(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSFPYILRKIMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443763 | |

| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193482-31-4 | |

| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (CAS Number: 193482-31-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester, represents a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The strategic incorporation of a fluorine atom at a quaternary center imparts unique stereoelectronic properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel chemical entities. The presence of the α-fluoro-β-keto ester moiety makes it a versatile building block for the synthesis of more complex fluorinated molecules.[2]

Chemical Properties and Data

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 193482-31-4 | [3] |

| Molecular Formula | C₁₂H₁₃FO₃ | [3] |

| Molecular Weight | 224.23 g/mol | [3] |

| IUPAC Name | ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | [3] |

| Canonical SMILES | CCOC(=O)C(C)(F)C(=O)C1=CC=CC=C1 | [3] |

| InChI Key | OFSFPYILRKIMON-UHFFFAOYSA-N | [3] |

Synthesis and Mechanism

The primary route for the synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves the electrophilic fluorination of its non-fluorinated precursor, ethyl 2-methyl-3-oxo-3-phenylpropanoate. This transformation is a cornerstone of modern organofluorine chemistry.

Synthesis of the Precursor: Ethyl 2-methyl-3-oxo-3-phenylpropanoate

The precursor can be synthesized via the alkylation of ethyl benzoylacetate. A typical laboratory-scale procedure is as follows:

Experimental Protocol:

-

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add ethyl benzoylacetate dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 2-methyl-3-oxo-3-phenylpropanoate.[4]

Electrophilic Fluorination of the Precursor

The introduction of the fluorine atom at the α-position is achieved using an electrophilic fluorinating agent. Two of the most common and effective reagents for this transformation are Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI).

Reaction Mechanism:

The reaction proceeds via the formation of an enolate from the β-keto ester precursor in the presence of a base. This nucleophilic enolate then attacks the electrophilic fluorine atom of the N-F reagent, resulting in the formation of the C-F bond. The choice of base and solvent can influence the reaction's efficiency and selectivity.

Figure 1: General workflow for the synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.

Detailed Experimental Protocol (Proposed):

This protocol is a generalized procedure based on established methods for the fluorination of β-keto esters. Optimization may be required for this specific substrate.

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-methyl-3-oxo-3-phenylpropanoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to the solution. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., 1.1 equivalents of N-Fluorobenzenesulfonimide) in the same anhydrous solvent.

-

Slowly add the solution of the fluorinating agent to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.

Characterization and Spectral Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet due to coupling with the fluorine atom), and the aromatic protons of the phenyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display characteristic signals for the carbonyl carbons (ketone and ester), the quaternary carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling), the methyl and ethyl carbons, and the aromatic carbons.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and the ester, C-F stretching, and C-H stretching of the alkyl and aromatic groups.

Reference Spectral Data for the Analogous Compound, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7):

| Nucleus | Chemical Shift (δ) Range (ppm) |

| ¹³C | ~190 (ketone C=O), ~165 (ester C=O), ~135 (aromatic C), ~128-130 (aromatic CH), ~90 (CHF), ~63 (OCH₂), ~14 (CH₃) |

| ¹⁹F | Expected in the typical range for α-fluoro ketones. |

Potential Applications

The unique structural features of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate make it a valuable intermediate for the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

A World Intellectual Property Organization (WIPO) patent (WO2008052739A1) discloses the use of α-fluorinated β-keto esters, including the title compound within its generic scope, as intermediates in the preparation of fungicidal compounds. The patent highlights the importance of these fluorinated building blocks in the synthesis of novel agrochemicals.

Pharmaceuticals and Drug Discovery

The α-fluoro-β-keto ester moiety is a key pharmacophore in various biologically active molecules. Research has shown that related compounds exhibit antibacterial activity.[2][7] The introduction of a fluorine atom can enhance the efficacy of ketolide antibiotics.[2] Furthermore, β-keto esters have been investigated for their potential to inhibit bacterial quorum sensing, a communication system involved in bacterial virulence and resistance.[1] Therefore, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate serves as a valuable starting material for the synthesis of novel therapeutic agents.

Figure 2: Potential application areas for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.

Safety and Handling

As with all laboratory chemicals, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. Its synthesis, primarily through the electrophilic fluorination of a β-keto ester precursor, is achievable using modern synthetic methods. The presence of the α-fluoro-α-methyl-β-keto ester functionality makes it an attractive starting point for the development of novel agrochemicals and pharmaceuticals. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.

References

-

Denis, A., & Agouridas, C. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019–2022. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12646284, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10704344, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

-

Saeed, A., et al. (2016). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Pakistan Journal of Pharmaceutical Sciences, 29(1), 39-49. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

-

SpectraBase. (n.d.). Ethyl 2-fluoro-3-oxo-3-phenyl-propanoate. [Link]

-

Chemical Shifts. (n.d.). ETHYL-2-FLUORO-2-PHENYL-PROPANOATE - Optional[13C NMR]. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562367, Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]

-

Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6775. [Link]

-

MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. [Link]

-

ChemSrc. (2025, September 2). ethyl 2-fluoro-2-methyl-3-oxopropanoate. [Link]

-

ChemBK. (2024, April 10). ethyl 2-methyl-3-oxo-3-phenylpropanoate. [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link]

-

Scribd. (n.d.). English Book Level A1 - Unit 1 | PDF. [Link]

-

Scribd. (n.d.). English Content of A1 | PDF | English Language | Adjective. [Link]

-

Pharmaffiliates. (n.d.). 2-(2-(2-(4-fluoro-phenyl)-2-oxo-1-phenyl-ethyl)-4-methyl-3-oxo-pentanoylamino)-3-phenyl-propionic Acid Ethyl Ester. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [Link]

- Google Patents. (n.d.).

-

Scribd. (n.d.). A1 English | PDF. [Link]

-

MINED. (2023). English Syllabus A1. [Link]

-

Stanley Publishing. (n.d.). A1 - Beginner - Chapter 4.pdf. [Link]

Sources

- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3 | CID 10704344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate

Abstract

This technical guide provides an in-depth analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester of significant interest to the pharmaceutical and fine chemical industries. The strategic incorporation of a fluorine atom at a quaternary α-carbon center imparts unique electronic and steric properties, making this molecule a valuable building block for complex, biologically active compounds. This document details its core physicochemical properties, spectroscopic signature, a validated synthetic protocol, and key reactive pathways. We further explore its applications in drug discovery, emphasizing its role as a precursor to chiral fluorinated molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound.

Introduction: The Strategic Value of α-Fluorinated Quaternary Esters

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][2] When this fluorine atom is installed at a quaternary carbon, particularly one adjacent to a carbonyl group, it creates a stereocenter with a fixed conformation that is resistant to enolization and metabolic degradation at that position.

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (CAS: 193482-31-4) is an exemplar of this molecular architecture. It serves as a sophisticated synthetic intermediate, providing a scaffold that combines the reactivity of a β-keto ester with the advantageous properties of an α-fluoro-α-methyl quaternary center. Understanding its properties and synthesis is crucial for its effective deployment in the synthesis of novel therapeutics.[3][4]

Core Physicochemical Properties

The fundamental properties of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate are summarized below. These data are compiled from computational models and available chemical databases. Experimental data for properties such as melting and boiling points are not widely published, a common characteristic for specialized synthetic intermediates.

Table 1: Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | [5] |

| CAS Number | 193482-31-4 | [5][6] |

| Molecular Formula | C₁₂H₁₃FO₃ | [5][6] |

| Molecular Weight | 224.23 g/mol | [5][6] |

| Canonical SMILES | CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F | [5] |

| InChIKey | OFSFPYILRKIMON-UHFFFAOYSA-N | [5][6] |

| Computed XLogP3 | 2.7 | [5] |

| Topological Polar Surface Area | 43.4 Ų | [5] |

| Rotatable Bond Count | 4 | [5] |

Structural Insight: The Absence of Tautomerism A critical feature of this molecule is its quaternary α-carbon. Unlike many β-keto esters that exist in a dynamic equilibrium between keto and enol forms, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is locked in the keto form.[7] The absence of an α-hydrogen prevents enolization, which simplifies its reactivity and ensures that reactions target the distinct ketone and ester carbonyls without competing enol-based pathways.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its functional groups and data from analogous structures.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid fingerprint of the key functional groups. The most prominent features are the two carbonyl stretching vibrations.[7][8]

-

~1745-1760 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the ethyl ester.

-

~1685-1700 cm⁻¹: A strong, sharp peak for the C=O stretch of the ketone. The conjugation with the phenyl ring lowers its frequency compared to a simple aliphatic ketone.[9]

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.

-

~1050-1150 cm⁻¹: A strong C-F stretching band.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be relatively simple and diagnostic. Expected signals include a triplet (~1.2 ppm) and a quartet (~4.2 ppm) for the ethyl ester group, a singlet for the α-methyl group (~1.8-2.0 ppm, likely showing a doublet due to coupling with fluorine), and multiplets in the aromatic region (~7.4-8.0 ppm) for the phenyl group.

-

¹³C NMR: Key signals will include two distinct carbonyl carbons (~165-170 ppm for the ester and ~190-195 ppm for the ketone), the quaternary α-carbon (which will appear as a doublet due to C-F coupling), and signals for the aromatic, ethyl, and methyl carbons.

-

¹⁹F NMR: A singlet (or a quartet if coupled to the α-methyl protons) in the ¹⁹F NMR spectrum provides unambiguous confirmation of the fluorine's presence and electronic environment. This technique is particularly valuable for monitoring the success of fluorination reactions.

-

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight (m/z 224.23). Common fragmentation patterns would include the loss of the ethoxy group (-45 Da), the ethyl group (-29 Da), and cleavage yielding the benzoyl cation (m/z 105).

Synthesis and Manufacturing

The most reliable and scalable approach to synthesizing Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is through the direct electrophilic fluorination of its non-fluorinated precursor, ethyl 2-methyl-3-oxo-3-phenylpropanoate. This method avoids handling highly toxic fluorinating agents like elemental fluorine.

Expert Insight: The choice of an electrophilic N-F reagent, such as Selectfluor® (F-TEDA-BF₄), is paramount. Selectfluor® is a crystalline solid that is stable, easy to handle, and highly effective for fluorinating carbon nucleophiles like the enolate of a β-keto ester.[10] The reaction proceeds through the in-situ generation of an enolate from the starting material, which then attacks the electrophilic fluorine atom of the reagent.

Caption: Electrophilic fluorination of the precursor β-keto ester.

Experimental Protocol: Electrophilic Fluorination

Trustworthiness: This protocol incorporates standard practices for reaction monitoring and purification to ensure high purity of the final product.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to dissolve the starting material completely (approx. 5-10 mL per gram of substrate).

-

Reagent Addition: While stirring under a nitrogen atmosphere at room temperature, add Selectfluor® (1.1 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the selective reactivity of its two carbonyl groups. The ketone is particularly susceptible to nucleophilic attack, and its reduction offers a powerful route to valuable chiral building blocks.

Key Application: Asymmetric Reduction to α-Fluoro-β-Hydroxy Esters

The most significant transformation of this ketoester is the stereoselective reduction of the benzoyl ketone. This creates two adjacent stereocenters, one of which is fluorinated. Such α-fluoro-β-hydroxy esters are highly sought-after intermediates for synthesizing fluorinated analogues of natural products, including fluorinated amino acids and sphingolipids.[11]

Expert Insight: While chemical reductants (e.g., NaBH₄) would produce a racemic mixture of diastereomers, enzymatic reduction using ketoreductases (KREDs) can achieve exceptional levels of both diastereoselectivity and enantioselectivity through a dynamic reductive kinetic resolution process.[11]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3 | CID 10704344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

An In-Depth Technical Guide to the Structural Analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the structure of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development.[1][2] The strategic introduction of a fluorine atom and a methyl group at the α-position of a β-keto ester creates a chiral center and can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity. This document outlines the critical analytical techniques and methodologies required for the unambiguous structural elucidation and purity assessment of this compound, grounded in the principles of scientific integrity and field-proven expertise.

Introduction: The Significance of α-Fluorinated β-Keto Esters

α-Fluorinated β-keto esters are valuable synthetic intermediates in the preparation of various fluorine-containing bioactive molecules.[1][2] The presence of the fluorine atom can modulate the acidity of the α-proton, influence the keto-enol tautomerism inherent to β-dicarbonyl compounds, and introduce unique stereoelectronic effects. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, with its molecular formula C₁₂H₁₃FO₃ and a molecular weight of 224.23 g/mol , is a case in point.[3][4] Its structural analysis is paramount for ensuring the integrity of subsequent synthetic transformations and for understanding its structure-activity relationships in drug discovery programs.

Molecular Structure:

Caption: Chemical structure of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the comprehensive structural analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Workflow for NMR Analysis:

Caption: A generalized workflow for the NMR analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9-8.1 | Multiplet | 2H | Aromatic protons (ortho to carbonyl) |

| ~ 7.4-7.6 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~ 4.2-4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~ 1.8-2.0 | Doublet | 3H | α-CH₃ |

| ~ 1.2-1.4 | Triplet | 3H | -OCH₂CH₃ |

Causality Behind Predictions: The aromatic protons ortho to the electron-withdrawing benzoyl group are expected to be deshielded and appear at a lower field. The quartet and triplet of the ethyl ester group are characteristic patterns. The α-methyl group is expected to be a doublet due to coupling with the fluorine atom.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 195-200 | C=O (benzoyl) |

| ~ 168-172 | C=O (ester) |

| ~ 135-140 | Aromatic C (quaternary) |

| ~ 128-134 | Aromatic CH |

| ~ 95-105 (doublet) | α-C (CF) |

| ~ 62-65 | -OCH₂CH₃ |

| ~ 20-25 (doublet) | α-CH₃ |

| ~ 13-15 | -OCH₂CH₃ |

Causality Behind Predictions: Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum.[5] The α-carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, resulting in a doublet. Similarly, the α-methyl carbon will show a two-bond C-F coupling.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom and is crucial for confirming its presence and structural context.[6]

Predicted ¹⁹F NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -150 to -180 | Quartet |

Causality Behind Predictions: The chemical shift of fluorine in α-fluoro-β-keto esters typically falls in this range. The multiplicity will be a quartet due to coupling with the three protons of the adjacent methyl group.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed for the respective nucleus (¹H, ¹³C, ¹⁹F).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the signal to a singlet, or without decoupling to observe the coupling to the α-methyl protons.

-

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, the key absorptions will be from the carbonyl groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1740-1760 | C=O stretch (ester) |

| ~ 1680-1700 | C=O stretch (benzoyl ketone) |

| ~ 1600, 1450 | C=C stretch (aromatic) |

| ~ 1200-1300 | C-O stretch (ester) |

| ~ 1000-1100 | C-F stretch |

Causality Behind Observations: The two carbonyl groups will have distinct stretching frequencies. The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl, which is conjugated with the phenyl ring. The presence of keto-enol tautomerism would be indicated by the appearance of a broad O-H stretch (around 3400-3200 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹) from the enol form.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

-

Data Acquisition: A background spectrum of the empty salt plates or the KBr pellet is recorded first. The sample is then placed in the spectrometer, and the spectrum is acquired.

-

Data Analysis: The sample spectrum is ratioed against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 224

-

Key Fragments:

-

m/z = 179 (M - OEt)

-

m/z = 147 (M - Ph)

-

m/z = 105 (PhCO⁺) - Often the base peak

-

m/z = 77 (Ph⁺)

-

Fragmentation Logic:

Caption: A simplified proposed fragmentation pathway for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate under electron ionization.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.

-

Ionization: Electron ionization (EI) is a common technique for small molecules, leading to extensive fragmentation and a detailed mass spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is compared to expected pathways to confirm the structure.

Purity Assessment: A Critical Step

The purity of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is crucial for its application in drug development. The primary analytical techniques for purity assessment are NMR spectroscopy and chromatography (GC or HPLC).

-

NMR Spectroscopy: ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities. The integration of impurity signals relative to the signals of the main compound allows for a quantitative assessment of purity.

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Flame Ionization Detector for GC, UV or MS for HPLC) can separate the main compound from any impurities, providing a quantitative measure of purity based on peak area percentages.

Conclusion: An Integrated Approach to Structural Verification

The structural analysis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate requires a synergistic application of multiple analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides the fundamental framework of the molecular structure. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. A thorough understanding of the principles behind each technique and a meticulous experimental approach are paramount for obtaining reliable and unambiguous structural data, which is a prerequisite for the successful advancement of this compound in drug discovery and development pipelines.

References

-

PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link][3][4]

-

MDPI. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

-

PubMed. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link][1][2]

-

ResearchGate. Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. [Link][8]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link][1][2]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link][5]

-

Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

-

NIH. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

PubChem. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. [Link][3][4]

-

NIH. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link][11]

-

Imre Blank's. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

-

NIH. New Frontiers and Developing Applications in 19F NMR. [Link]

-

ResearchGate. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]

-

ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link][12]

-

SpectraBase. ETHYL-2-FLUORO-2-PHENYL-PROPANOATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link][5]

Sources

- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate | C12H15NO3 | CID 67509027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3 | CID 10704344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biophysics.org [biophysics.org]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Characterization of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide emphasizes the principles behind spectral interpretation and the methodologies for data acquisition, offering valuable insights for the analysis of complex small molecules.

Introduction

Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (C₁₂H₁₃FO₃, CAS No. 193482-31-4) is a fluorinated β-keto ester with potential applications in organic synthesis and medicinal chemistry.[1][2] The presence of a stereocenter at the α-carbon, coupled with the influence of the fluorine atom and the benzoyl group, makes its structural elucidation a compelling case study for modern spectroscopic techniques. Accurate characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This guide will provide a detailed analysis of its spectral properties, offering both predicted data based on established principles and comparisons with related structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Structure of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-20 mg of the compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[3][4] The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding.[5][6]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Caption: Workflow for NMR Spectroscopy Analysis.

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| CH₃ (ester) | ~1.3 | Triplet (t) | 3H | ~7.1 | Shielded aliphatic protons coupled to the adjacent CH₂ group. |

| CH₂ (ester) | ~4.3 | Quartet (q) | 2H | ~7.1 | Deshielded by the adjacent ester oxygen and coupled to the CH₃ group.[7][8] |

| CH₃ (α-methyl) | ~1.8 | Doublet (d) | 3H | ~23 | Aliphatic protons on the α-carbon, showing coupling to the fluorine atom. |

| Aromatic (ortho) | ~8.0 | Multiplet (m) | 2H | - | Deshielded due to the proximity to the electron-withdrawing carbonyl group. |

| Aromatic (meta/para) | ~7.5-7.7 | Multiplet (m) | 3H | - | Standard aromatic region for phenyl protons.[9] |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectral data is presented below.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale |

| CH₃ (ester) | ~14 | Singlet | Typical upfield signal for an ethyl ester methyl carbon.[10][11] |

| CH₂ (ester) | ~63 | Singlet | Methylene carbon of the ethyl ester, deshielded by the oxygen atom.[12] |

| CH₃ (α-methyl) | ~20 | Doublet | Aliphatic methyl carbon on the α-carbon, coupled to the fluorine atom. |

| C-F (α-carbon) | ~95 | Doublet | Quaternary carbon directly attached to fluorine, significantly deshielded and coupled to fluorine.[13][14] |

| C=O (ester) | ~168 | Doublet | Ester carbonyl carbon, showing a small coupling to the fluorine atom. |

| C=O (ketone) | ~195 | Doublet | Ketone carbonyl carbon, deshielded and coupled to the α-fluorine. |

| Aromatic (ipso) | ~134 | Singlet | Quaternary aromatic carbon attached to the carbonyl group. |

| Aromatic (ortho) | ~129 | Singlet | Aromatic carbons ortho to the carbonyl group. |

| Aromatic (meta) | ~129 | Singlet | Aromatic carbons meta to the carbonyl group. |

| Aromatic (para) | ~134 | Singlet | Aromatic carbon para to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[15][16][17] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[18][19]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[3][20]

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3050-3100 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the phenyl ring. |

| 2850-3000 | Medium | Aliphatic C-H Stretch | From the ethyl and methyl groups. |

| ~1745 | Strong | C=O Stretch (Ester) | Typical stretching frequency for an ester carbonyl.[2][21][22][23] |

| ~1720 | Strong | C=O Stretch (Ketone) | Ketone carbonyl, slightly lower frequency due to conjugation with the phenyl ring.[21] |

| 1580-1600 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1100-1300 | Strong | C-O Stretch | Characteristic of the ester linkage. |

| 1000-1100 | Strong | C-F Stretch | Indicates the presence of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: GC-MS

-

Sample Preparation: The sample is typically dissolved in a volatile organic solvent like dichloromethane or hexane.[24]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is a common setup for volatile compounds.[25][26][27][28]

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 224.23 g/mol .[1][29]

-

Major Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[1][30][31][32]

Caption: Predicted major fragmentation pathways in the mass spectrum.

Key Predicted Fragments:

| m/z | Proposed Fragment |

| 224 | [M]⁺˙ (Molecular Ion) |

| 179 | [M - OCH₂CH₃]⁺ |

| 151 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Conclusion

References

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10704344, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link].

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(21), 5254–5258.

-

How to prepare a liquid sample for FTIR spectrum? (2021, January 24). Retrieved from [Link]

-

IR Sample Preparation Techniques. (n.d.). Scribd. Retrieved from [Link]

- Rapid gas chromatography - mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. (2025, September 19). Analytical Methods.

-

Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (n.d.). Retrieved from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. Retrieved from [Link]

-

Using GC-MS in Analytical Chemistry. (n.d.). AZoM. Retrieved from [Link]

-

GC-MS: gas chromatography-mass spectrometry. (n.d.). Quality Analysis. Retrieved from [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.).

- Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (n.d.).

-

EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. (n.d.). Retrieved from [Link]

- Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. (n.d.).

- A Spectroscopic Showdown: Unmasking the Structural Nuances of β- and γ-Keto Esters. (n.d.). Benchchem.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12646284, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Retrieved from [Link].

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19).

- Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (2025, August 6).

- An Overview of Fluorine NMR. (n.d.).

-

a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10704344, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link].

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Chemical shifts. (n.d.). UCL. Retrieved from [Link]

-

NMR Spectra - an introduction and overview. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

-

13C NMR of Fluorinated Organics. (2007, October 9). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Ethyl 2-fluoro-3-oxo-3-phenyl-propanoate. (n.d.). SpectraBase. Retrieved from [Link]

- Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). (n.d.). PubMed.

-

Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]

-

(+/-.)-2-Phenylpropanoic Acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. websites.umich.edu [websites.umich.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. Sample preparation GC-MS [scioninstruments.com]

- 25. Rapid gas chromatography - mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. azom.com [azom.com]

- 28. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]

- 29. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3 | CID 10704344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. cdnsciencepub.com [cdnsciencepub.com]

- 32. pubs.acs.org [pubs.acs.org]

Introduction to alpha-fluoro-beta-keto esters in organic synthesis

An In-Depth Technical Guide to α-Fluoro-β-Keto Esters in Organic Synthesis

Abstract

α-Fluoro-β-keto esters are a class of fluorinated organic compounds that have emerged as exceptionally versatile building blocks in modern synthetic chemistry. The strategic placement of a fluorine atom alpha to two carbonyl functionalities imparts unique chemical properties, including enhanced reactivity and modified acidity, making them valuable precursors for a wide array of complex molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of α-fluoro-β-keto esters. We will delve into the core synthetic strategies, with a primary focus on electrophilic fluorination, exploring both metal-catalyzed and organocatalytic asymmetric methods that provide access to chiral fluorinated stereocenters. Furthermore, this document details the reactivity of these synthons and their subsequent transformations into medicinally relevant scaffolds, such as α-fluoro-β-hydroxy esters and fluorinated heterocycles. Detailed experimental protocols and comparative data are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Value of Fluorine in Synthesis

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[3] Consequently, approximately 20% of all pharmaceuticals currently on the market contain at least one fluorine atom.

Within the diverse landscape of organofluorine chemistry, α-fluoro-β-keto esters stand out as powerful and versatile synthetic intermediates.[4][5] These compounds feature a fluorine atom positioned at a stereogenic center flanked by both a ketone and an ester group. This arrangement not only activates the molecule for various transformations but also provides multiple handles for subsequent synthetic manipulations, establishing them as ideal precursors for creating complex, high-value fluorinated compounds.

Synthesis of α-Fluoro-β-keto Esters

The primary challenge in synthesizing α-fluoro-β-keto esters lies in the controlled, and often stereoselective, introduction of a single fluorine atom at the α-position. Electrophilic fluorination of a pre-formed enolate is the most prevalent and successful strategy.

Electrophilic Fluorination: The Dominant Paradigm

The general mechanism involves the deprotonation of the acidic α-proton of the parent β-keto ester to form an enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+").

The development of stable, safe, and effective electrophilic fluorinating agents has been critical to the advancement of this field. The most widely used reagents are N-F compounds, which have largely replaced hazardous alternatives like elemental fluorine.[6]

-

N-Fluorobenzenesulfonimide (NFSI): A crystalline, bench-stable, and highly effective reagent for a wide range of fluorinations.[6][7][8] Its reactivity and commercial availability make it a workhorse in synthetic labs.[9][10]

-

Selectfluor® (F-TEDA-BF₄): A dicationic salt, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known for its high stability, non-hygroscopic nature, and ease of handling.[3][7][11] It is soluble in polar solvents like acetonitrile and serves as a powerful fluorine donor.[11]

The construction of enantiomerically pure α-fluoro-β-keto esters is of paramount importance, as stereochemistry is crucial for biological activity. This is achieved by conducting the fluorination in a chiral environment, typically using either metal-based or organic catalysts.

-

Metal Catalysis: Chiral Lewis acids, such as complexes of titanium, copper, or nickel with chiral ligands, can coordinate to the β-keto ester, activating it and creating a sterically defined pocket that directs the approach of the fluorinating agent to one face of the enolate.[7][12] For instance, Togni and Hintermann reported a breakthrough using a Ti/TADDOL complex with Selectfluor®, achieving high enantioselectivities.[4][7]

-

Organocatalysis: This approach avoids transition metals and often relies on more environmentally benign catalysts.

-

Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are used to shuttle the enolate from an aqueous or solid basic phase into an organic phase containing the fluorinating agent.[1][13][14] The intimate ion pair between the chiral cation and the enolate provides the asymmetric induction.[1][7]

-

Thiourea Catalysis: Bifunctional chiral thioureas can activate both the β-keto ester (via hydrogen bonding with the carbonyls) and the fluorinating agent, organizing the transition state to achieve high enantioselectivity.[15]

-

Nucleophilic Fluorination

While less common, nucleophilic approaches provide a conceptually opposite (umpolung) strategy. These methods typically involve the generation of an α-carbocation or an equivalent electrophilic center from the β-keto ester, which is then trapped by a nucleophilic fluoride source (e.g., Et₃N·3HF).[4][7] These reactions are often challenging due to the low reactivity of the fluoride anion but have seen recent progress through the development of novel catalytic systems.[4]

Key Applications in Organic Synthesis

The synthetic utility of α-fluoro-β-keto esters stems from their dual functionality, which allows for a variety of subsequent transformations.

-

Diastereoselective Reduction to α-Fluoro-β-hydroxy Esters: The ketone functionality can be stereoselectively reduced to a hydroxyl group. This transformation is particularly powerful as it generates a second stereocenter, providing access to valuable syn and anti fluorohydrin building blocks.[5] Enzymatic reductions using ketoreductases (KREDs) have proven highly effective for this purpose through dynamic reductive kinetic resolution.[5]

-

Synthesis of Fluorinated Heterocycles: These esters are excellent precursors for building complex ring systems. For example, they can be used in reactions to synthesize fluorinated pyrimidines, a core scaffold in many pharmaceuticals, including the anticancer drug 5-fluorouracil.[16]

-

Access to α-Fluoro-α-Amino Acids: Through sequential fluorination and amination reactions, α-fluoro-β-keto esters can be converted into precursors for unnatural α-fluoro-α-amino acids, which are of significant interest for peptide and protein engineering.[12]

Experimental Protocols and Data

To provide a practical context, this section outlines a standard procedure for electrophilic fluorination and presents representative data from the literature.

Protocol 1: General Procedure for Electrophilic Fluorination of Ethyl 2-methyl-3-oxobutanoate using Selectfluor™

Adapted from methods for monofluorination of 1,3-dicarbonyl compounds.[17]

Materials:

-

Ethyl 2-methyl-3-oxobutanoate (1.0 eq)

-

Selectfluor™ (1.1 eq)

-

Acetonitrile (solvent)

-

Sodium Carbonate (Na₂CO₃, 1.2 eq, as a mild base)

-

Reaction vessel (round-bottom flask), magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add ethyl 2-methyl-3-oxobutanoate (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Add sodium carbonate (1.2 eq) to the solution and stir the suspension at room temperature for 15 minutes. The base facilitates the reaction, although the enol content of the β-keto ester is often sufficient for the reaction to proceed.

-

Fluorinating Agent Addition: Add Selectfluor™ (1.1 eq) to the mixture in one portion.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, filter the reaction mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by silica gel column chromatography to afford the pure ethyl 2-fluoro-2-methyl-3-oxobutanoate.

Data Summary: Asymmetric Fluorination of β-Keto Esters

The choice of catalyst and reaction conditions significantly impacts both the yield and the enantioselectivity of the fluorination. The following table summarizes results from various catalytic systems described in the literature.

| Entry | Substrate | Catalyst (mol%) | Fluorinating Agent | Base | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Ethyl 2-oxocyclopentanecarboxylate | Chiral Quaternary Ammonium Salt (10) | NFSI | K₂CO₃ | Toluene | 94 | 68 | [1] |

| 2 | Ethyl 1-indanone-2-carboxylate | Chiral Quaternary Ammonium Salt (10) | NFSI | K₂CO₃ | Toluene | 95 | 72 | [1] |

| 3 | Ethyl benzoylacetate | Ti/TADDOL complex (10) | Selectfluor® | - | CH₃CN | 85 | 90 | [18] |

| 4 | Ethyl 1-indanone-2-carboxylate | Chiral Quinine-Thiourea (10) | NFSI | DMAP | MeOH | 95 | 94 | [15] |

Conclusion and Future Outlook

α-Fluoro-β-keto esters are undeniably powerful intermediates in organic synthesis, providing a reliable gateway to a multitude of complex, fluorine-containing molecules. The development of robust electrophilic fluorination methods, particularly asymmetric catalytic variants, has made the synthesis of these building blocks efficient and predictable. Their versatile reactivity profile ensures their continued application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Future research in this field will likely focus on the development of even more efficient, selective, and sustainable catalytic systems. The exploration of novel transformations of the α-fluoro-β-keto ester scaffold will undoubtedly unlock new pathways to innovative fluorinated compounds with tailored properties for a range of scientific applications.

References

-

Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(5), 545–547. [Link]

-

ACS Publications. (n.d.). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters. [Link]

-

Wikipedia. (2023). Electrophilic fluorination. [Link]

-

Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]

-

SciSpace. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International. [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH. [Link]

-

Steiner, D., et al. (n.d.). Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Synlett. [Link]

-

Yukawa, T., & Taniguchi, T. (n.d.). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters. [Link]

-

ResearchGate. (n.d.). Thiourea-Catalyzed Enantioselective Fluorination of β-Keto Esters. [Link]

-

RSC Publishing. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]

-

NIH. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. [Link]

-

ResearchGate. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. [Link]

-

Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

-

ResearchGate. (2017). (PDF) Mechanochemical electrophilic fluorination of liquid beta-ketoesters. [Link]

-

RSC Publishing. (n.d.). Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). [Link]

-

Naveen, N., & Balamurugan, R. (2017). Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). Organic & Biomolecular Chemistry, 15(8), 1822-1829. [Link]

-

Shibatomi, K., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. [Link]

-

Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]

-

ResearchGate. (n.d.). Asymmetric fluorination of α‐keto esters. [Link]

-

MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Synthesis of α‐fluoro‐β‐keto ester derivatives 6. [Link]

-

ACS Publications. (n.d.). Difluoro-.alpha.-keto Esters and Corresponding Acids: A Simple Route to a Novel Class of Serine Protease Inhibitors. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

-

Fu, G. C., et al. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]

-

Bergmann, E. D., Shahak, I., & Gruenwald, I. (1967). Organic fluorine compounds. Part XXXIX. Reactions of α-fluoro-β-keto-esters. Journal of the Chemical Society C: Organic, 2206-2207. [Link]

-

ChemSynthesis. (n.d.). ethyl 2-fluoro-3-oxobutanoate. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

-

OSTI.GOV. (1987). Reactions of fluoroalkyl-. beta. -ketoesters with ammonia (Journal Article). [Link]

-

ACS Publications. (n.d.). Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. The Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 9. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SelectFluor - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic fluorine compounds. Part XXXIX. Reactions of α-fluoro-β-keto-esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW (1999) | Franklin A. Davis | 45 Citations [scispace.com]

Whitepaper: The Ascendant Role of Fluorinated β-Keto Esters in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated structures, β-keto esters have emerged as a privileged class of compounds, demonstrating a remarkable breadth of biological potential. This technical guide provides an in-depth exploration of fluorinated β-keto esters, moving beyond a simple catalog of activities to dissect the fundamental chemical principles that underpin their utility. We will examine the profound influence of fluorination on molecular properties, delve into key synthetic strategies, and analyze their application as potent enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this versatile chemical motif.

The Fluorine Advantage: Modulating Molecular Properties

The introduction of fluorine into a β-keto ester scaffold is not a trivial substitution; it is a strategic decision that imparts a unique set of physicochemical properties. Understanding these effects is paramount to appreciating their biological potential.[1][2][3]

-

Inductive Effects and Electrophilicity: Fluorine's extreme electronegativity creates a strong dipole moment in the C-F bond. In a β-keto ester, placing fluorine or a trifluoromethyl (CF3) group at the α-position dramatically increases the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity is the mechanistic basis for their potent inhibition of many hydrolytic enzymes.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate, increasing its half-life and bioavailability.[6]

-

Modulation of pKa and Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the enolic proton of the β-keto ester. This influences the molecule's ionization state at physiological pH, which can affect target binding and cell permeability.

-

Conformational Control and Lipophilicity: Fluorination can alter molecular conformation and increase lipophilicity. While this can improve membrane permeability, it is a parameter that must be carefully balanced to maintain adequate aqueous solubility.[6] The unique properties of fluorine have made it a key component in a significant percentage of commercial drugs and agrochemicals.[1]

Synthetic Avenues to Fluorinated β-Keto Esters

The synthesis of these valuable compounds has been an area of intense research. While numerous methods exist, electrophilic fluorination of a pre-formed β-keto ester is a common and effective strategy.[1][7][8] Other methods include variations of the Claisen condensation using fluorinated precursors.[9][10]

Workflow for Electrophilic Fluorination

The following diagram outlines a generalized workflow for the synthesis of an α-fluorinated β-keto ester, a foundational step for creating these biologically active molecules.

Caption: Generalized workflow for electrophilic fluorination.

Detailed Protocol: Synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

This protocol describes a representative electrophilic fluorination. The choice of a non-nucleophilic base is critical to prevent side reactions, and Selectfluor® is a widely used, safe, and effective electrophilic fluorine source.[1]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous solvent (e.g., 50 mL of THF).

-

Substrate Addition: Add ethyl benzoylacetate (1.0 eq) to the flask and cool the solution to 0 °C in an ice bath.

-

Deprotonation: Slowly add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Rationale: The base removes the acidic α-proton to generate the reactive enolate intermediate. Using a slight excess ensures complete conversion.

-

Enolate Formation: Allow the reaction to stir at 0 °C for 30 minutes. The formation of the sodium enolate is often indicated by a change in color or the cessation of hydrogen gas evolution.

-

Fluorination: In a separate flask, dissolve Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.1 eq) in anhydrous DMF or acetonitrile. Add this solution dropwise to the enolate solution at 0 °C. Rationale: Selectfluor® provides an electrophilic F+ source. Dropwise addition at low temperature helps control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Biological Frontiers of Fluorinated β-Keto Esters

The true potential of this scaffold is realized in its diverse biological activities, which stem directly from the chemical properties imparted by fluorine.